4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide
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Overview
Description
4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a morpholine ring, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 4-methylbenzamide to introduce the nitro group, followed by the reaction with 3-(morpholin-4-yl)propylamine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or acetic anhydride to facilitate the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and acetic anhydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and hydroxylamines. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group and morpholine ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-methyl-3-(morpholin-4-yl)propyl]benzyl-phenyl-ether
- 4-[1-methyl-3-(morpholin-4-yl)propyl]benzyl-phenyl-ether
Uniqueness
4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H21N3O4 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H21N3O4/c1-12-3-4-13(11-14(12)18(20)21)15(19)16-5-2-6-17-7-9-22-10-8-17/h3-4,11H,2,5-10H2,1H3,(H,16,19) |
InChI Key |
DUSTUHHFVPFELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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